2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid
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Overview
Description
2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features a bromophenyl group, a carbamoyl group, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid typically involves the reaction of 4-bromoaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be summarized as follows:
4-bromoaniline+3-nitrobenzoyl chloridetriethylamine, dichloromethane2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol can be used to substitute the bromine atom.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of the nitro group.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form new carbon-carbon bonds.
Major Products Formed
Substitution: Formation of 2-[(4-Methoxyphenyl)carbamoyl]-3-nitrobenzoic acid.
Reduction: Formation of 2-[(4-Bromophenyl)carbamoyl]-3-aminobenzoic acid.
Coupling: Formation of various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its ability to interact with biological targets.
Material Science: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)carbamoyl]benzoic acid
- 4-[(3-Bromophenyl)carbamoyl]benzoic acid
- 4-[(2-Bromophenyl)carbamoyl]benzoic acid
Uniqueness
2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a bromophenyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[(4-bromophenyl)carbamoyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O5/c15-8-4-6-9(7-5-8)16-13(18)12-10(14(19)20)2-1-3-11(12)17(21)22/h1-7H,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPAGPASVVFPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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